4-[(4-Hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)oxy]-2,4-diphenylbutyl benzoate
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Overview
Description
4-[(4-Hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)oxy]-2,4-diphenylbutyl benzoate is a complex organic compound known for its unique chemical structure and properties. This compound is often utilized in various scientific research fields due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)oxy]-2,4-diphenylbutyl benzoate typically involves multiple steps. One common method includes the reaction of 4-hydroxy-2,2,6,6-tetramethylpiperidine with benzoic acid derivatives under specific conditions. The reaction often requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)oxy]-2,4-diphenylbutyl benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzoate moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The reactions are typically conducted under controlled conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
4-[(4-Hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)oxy]-2,4-diphenylbutyl benzoate is widely used in scientific research due to its versatile properties:
Chemistry: It serves as a reagent in organic synthesis, particularly in the formation of stable radicals.
Biology: The compound is used in studies involving oxidative stress and free radical scavenging.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism by which 4-[(4-Hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)oxy]-2,4-diphenylbutyl benzoate exerts its effects involves its ability to scavenge reactive oxygen species (ROS). It interacts with molecular targets such as superoxide and hydrogen peroxide, facilitating their metabolism and inhibiting harmful oxidative reactions . This action is crucial in reducing oxidative stress and protecting biological systems from damage.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-TEMPO: A related compound known for its use as a catalyst and chemical oxidant.
4-Acetoxy-TEMPO: Similar in structure but with an acetoxy group, used in different oxidation reactions.
4-Methanesulfonoxy-TEMPO: Another derivative with a methanesulfonoxy group, utilized in specific synthetic applications[][5].
Uniqueness
4-[(4-Hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)oxy]-2,4-diphenylbutyl benzoate is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. This makes it particularly valuable in applications requiring robust and stable radical intermediates[5][5].
Properties
CAS No. |
919301-76-1 |
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Molecular Formula |
C32H39NO4 |
Molecular Weight |
501.7 g/mol |
IUPAC Name |
[4-(4-hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)oxy-2,4-diphenylbutyl] benzoate |
InChI |
InChI=1S/C32H39NO4/c1-31(2)21-28(34)22-32(3,4)33(31)37-29(25-16-10-6-11-17-25)20-27(24-14-8-5-9-15-24)23-36-30(35)26-18-12-7-13-19-26/h5-19,27-29,34H,20-23H2,1-4H3 |
InChI Key |
WVIJYBKMTSJDGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1OC(CC(COC(=O)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)(C)C)O)C |
Origin of Product |
United States |
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